(3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
(3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of bromophenyl, indole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Coupling: The piperazine ring is coupled with the indole derivative through nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Coupling: The final step involves coupling the bromophenyl group with the piperazine-indole intermediate, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
- (3-fluorophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
- (3-iodophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
Uniqueness
The uniqueness of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone lies in its bromine atom, which can form stronger halogen bonds compared to chlorine or fluorine, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing highly selective therapeutic agents.
Properties
Molecular Formula |
C21H20BrN3O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20BrN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
ANCHPYWCVIWTBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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